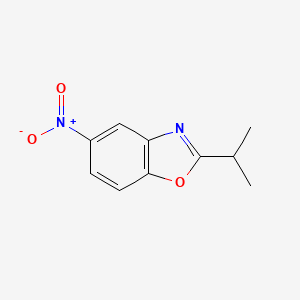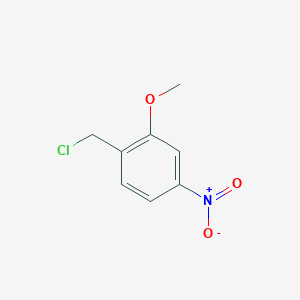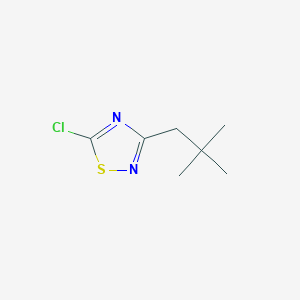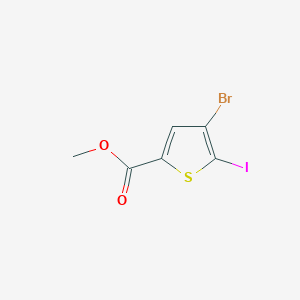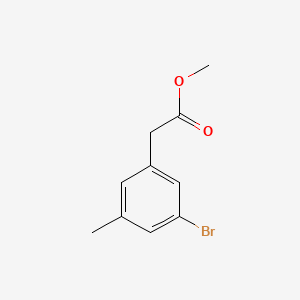
methyl 2-(3-bromo-5-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-bromo-5-methylphenyl)acetate (MBMPA) is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a boiling point of 181°C and a melting point of -58°C. MBMPA is a versatile compound that can be used in a variety of different experiments, such as organic synthesis, drug discovery, and biochemical and physiological studies.
科学研究应用
Methyl 2-(3-bromo-5-methylphenyl)acetate has a wide range of applications in scientific research. It is commonly used as a synthetic intermediate in organic synthesis, as it can be used to synthesize a variety of compounds. methyl 2-(3-bromo-5-methylphenyl)acetate is also used in drug discovery, as it can be used to synthesize a variety of novel compounds that have potential medicinal applications. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate is used in biochemical and physiological studies as a tool to study the effects of various compounds on biological systems.
作用机制
The mechanism of action of methyl 2-(3-bromo-5-methylphenyl)acetate is not yet fully understood. However, it is believed to interact with biological systems through a variety of mechanisms. It is known to interact with enzymes, receptors, and other proteins, and it is believed to act as an agonist, antagonist, or modulator of various biological pathways. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate is thought to interact with DNA and RNA, and it is believed to have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-(3-bromo-5-methylphenyl)acetate are not yet fully understood. However, it is known to have an effect on various biological systems, including the central nervous system, cardiovascular system, and immune system. It is also known to interact with enzymes, receptors, and other proteins, and it is believed to have an effect on gene expression. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate is thought to have an effect on cell growth and proliferation, and it is believed to have an effect on the metabolism of various compounds.
实验室实验的优点和局限性
Methyl 2-(3-bromo-5-methylphenyl)acetate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is highly soluble in various solvents, making it easy to use in a variety of experiments. However, methyl 2-(3-bromo-5-methylphenyl)acetate also has some limitations. It is highly volatile, and it can be difficult to store and handle. Additionally, it is not very stable, and it can degrade over time.
未来方向
There are many potential future directions for methyl 2-(3-bromo-5-methylphenyl)acetate. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, it could be used in drug discovery to synthesize novel compounds with potential medicinal applications. Additionally, methyl 2-(3-bromo-5-methylphenyl)acetate could be used to study the effects of various compounds on biological systems, and it could be used to study the effects of gene expression. Finally, methyl 2-(3-bromo-5-methylphenyl)acetate could be used in organic synthesis to synthesize a variety of compounds.
合成方法
Methyl 2-(3-bromo-5-methylphenyl)acetate can be synthesized through a variety of methods. The most common method involves the reaction of 3-bromo-5-methylphenol and acetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces methyl 2-(3-bromo-5-methylphenyl)acetate and acetic acid as the main products. Other methods of synthesis include the reaction of 3-bromo-5-methylphenol with ethyl chloroformate in the presence of a base, and the reaction of 3-bromo-5-methylphenol and ethyl acetate in the presence of a base.
属性
IUPAC Name |
methyl 2-(3-bromo-5-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCDRPDNINRLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromo-5-methylphenyl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
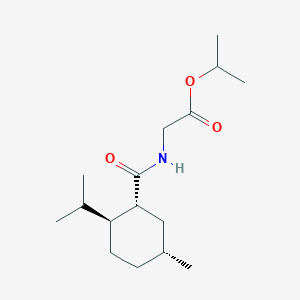
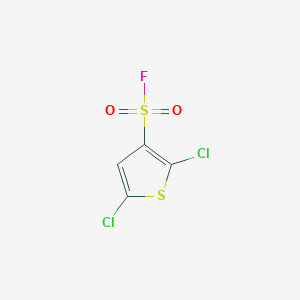
![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)



![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
